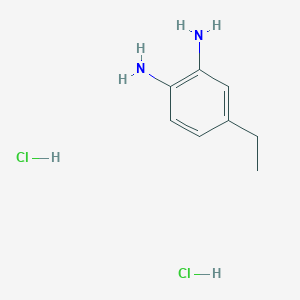

4-Ethylbenzene-1,2-diamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethylbenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, characterized by the presence of two amino groups (-NH2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of ethylbenzene to form 4-ethyl-1,2-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors for nitration and hydrogenation, ensuring efficient and consistent production. The dihydrochloride salt is then crystallized and purified for use in various applications .

化学反应分析

Types of Reactions: 4-Ethylbenzene-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of 4-ethyl-1,2-dinitrobenzene.

Reduction: Formation of 4-ethylbenzene-1,2-diamine.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Organic Synthesis

This compound serves as a building block in the synthesis of various organic compounds. It is utilized in the preparation of dyes, pigments, and polymers due to its reactive amino groups. The presence of the ethyl group enhances its reactivity compared to similar compounds like 4-methylbenzene-1,2-diamine.

| Compound Type | Application Example |

|---|---|

| Dyes | Synthesis of azo dyes |

| Polymers | Production of polyurethane fibers |

| Pharmaceuticals | Precursor for drug synthesis |

Biological Research

In biological studies, 4-Ethylbenzene-1,2-diamine dihydrochloride is employed to investigate enzyme interactions and protein modifications. Its amino groups facilitate binding with various biomolecules, making it useful in studying enzyme kinetics and inhibition mechanisms.

Pharmaceutical Development

The compound is being explored for its potential use in drug development. It can act as a precursor for pharmaceuticals that require amine functionalities for biological activity. Its derivatives have been investigated for their roles in treating conditions such as asthma and allergies due to their structural similarities with known active pharmaceutical ingredients .

Case Study 1: Synthesis of Antihistamines

Research has demonstrated that derivatives of this compound can be synthesized to produce antihistamines. These compounds have shown efficacy in blocking histamine receptors, thus providing relief from allergic reactions .

Case Study 2: Polymer Applications

In polymer science, this compound has been utilized as a precursor for creating dendritic polymers known as poly(amidoamine) dendrimers. These materials are significant due to their applications in drug delivery systems and nanotechnology.

作用机制

The mechanism of action of 4-Ethylbenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular processes and signaling pathways .

相似化合物的比较

- 4-Methylbenzene-1,2-diamine dihydrochloride

- 4-Propylbenzene-1,2-diamine dihydrochloride

- 4-Isopropylbenzene-1,2-diamine dihydrochloride

Comparison: 4-Ethylbenzene-1,2-diamine dihydrochloride is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

生物活性

4-Ethylbenzene-1,2-diamine dihydrochloride, a derivative of ethylbenzene, is a chemical compound with diverse applications in biological research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H12Cl2N2

- Molecular Weight : 209.12 g/mol

- CAS Number : 116599-06-5

The biological activity of this compound primarily stems from its amino groups, which facilitate interactions with various molecular targets. These interactions can modulate enzyme activities and influence cellular signaling pathways. The compound can undergo redox reactions, impacting cellular processes significantly .

1. Enzyme Interactions

This compound is used in studies investigating enzyme kinetics and inhibition. Its ability to form hydrogen bonds allows it to interact with active sites on enzymes, potentially altering their functionality.

2. Pharmaceutical Development

Research indicates that this compound may serve as a precursor in synthesizing pharmaceutical agents due to its structural properties. It has been investigated for its potential therapeutic applications, particularly in drug development strategies targeting specific diseases.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme interaction, potential drug precursor | Unique due to the ethyl group |

| 4-Methylbenzene-1,2-diamine dihydrochloride | Similar enzyme interactions | Less steric hindrance than ethyl variant |

| 4-Propylbenzene-1,2-diamine dihydrochloride | Potentially similar applications | Increased steric hindrance |

Case Studies and Research Findings

Several studies have focused on the biological implications of related compounds:

- Carcinogenicity Studies : Research conducted by the National Toxicology Program (NTP) indicated that exposure to ethylbenzene resulted in significant carcinogenic activity in rodent models, highlighting the need for further investigation into derivatives such as this compound .

- Enzyme Inhibition Studies : In vitro assays have shown that compounds structurally related to 4-Ethylbenzene-1,2-diamine can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and efficacy .

- Occupational Exposure Risks : Occupational exposure assessments have categorized ethylbenzene derivatives under specific health risk bands due to their potential toxicological effects. This classification underscores the importance of handling these compounds with care in laboratory settings .

属性

IUPAC Name |

4-ethylbenzene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,2,9-10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQDJQXMGZLMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603053 |

Source

|

| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116599-06-5 |

Source

|

| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。